
Phenindione D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenindione D5 is a deuterium-labeled derivative of Phenindione, an indandione anticoagulant. It functions as a Vitamin K antagonist, similar to warfarin, and is primarily used in scientific research . The deuterium labeling makes it particularly useful in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenindione D5 is synthesized by introducing deuterium atoms into the Phenindione molecule. The general synthetic route involves the deuteration of Phenindione, which can be achieved through various methods, including catalytic exchange reactions. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phenindione D5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Phenindione D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Phenindione D5 exerts its effects by inhibiting Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2). This inhibition limits the gamma-carboxylation and subsequent activation of Vitamin K-dependent coagulant proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is inhibited .
Comparaison Avec Des Composés Similaires
Phenindione D5 is compared with other similar compounds, such as:
Warfarin: Both are Vitamin K antagonists, but this compound has a higher incidence of adverse effects.
Anisindione: Another indandione anticoagulant with similar mechanisms but different pharmacokinetic properties.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it particularly useful in research applications.
Propriétés
Formule moléculaire |
C15H10O2 |
|---|---|
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D |
Clé InChI |
NFBAXHOPROOJAW-FSTBWYLISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





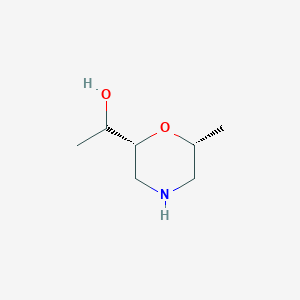


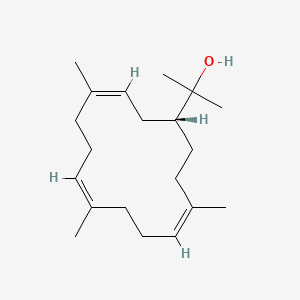

![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)

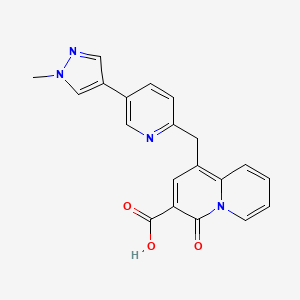
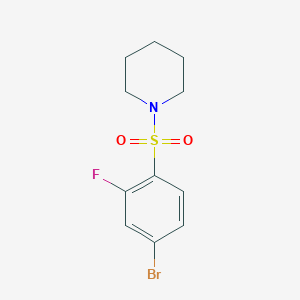
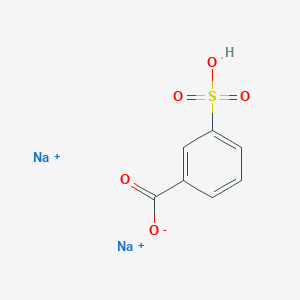
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
